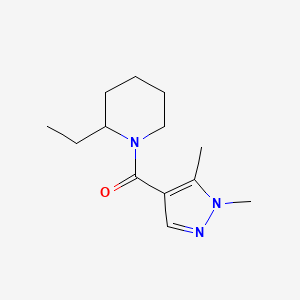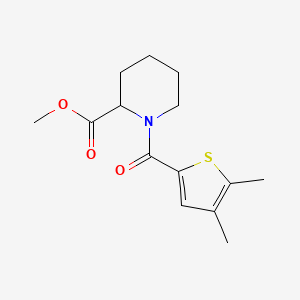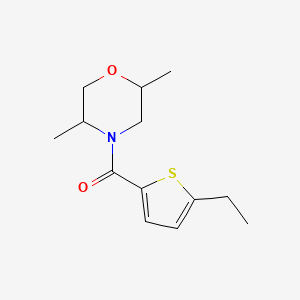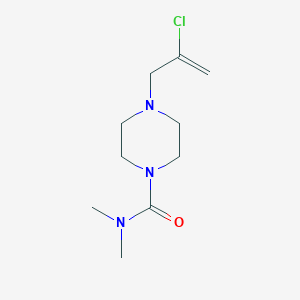![molecular formula C15H17ClN2O2 B7544449 4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544449.png)
4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, commonly referred to as CPOP, has been shown to have a unique mechanism of action and a range of biochemical and physiological effects that make it a promising tool for investigating various biological processes.
Mécanisme D'action
CPOP acts as a selective inhibitor of the potassium channel Kv1.3, which is primarily expressed in T cells and plays a role in the immune response. By inhibiting the activity of this channel, CPOP can modulate the activity of T cells, which may have implications for the treatment of autoimmune diseases and other immune-related disorders.
Biochemical and Physiological Effects:
In addition to its effects on potassium channels, CPOP has been shown to have a range of biochemical and physiological effects. For example, CPOP has been shown to increase the release of dopamine in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease. Additionally, CPOP has been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPOP in lab experiments is its selectivity for the Kv1.3 potassium channel. This allows researchers to study the specific effects of inhibiting this channel without affecting other channels or biological processes. However, one limitation of CPOP is its relatively low potency, which may require higher concentrations of the compound to achieve significant effects.
Orientations Futures
There are several future directions for research on CPOP. One area of interest is the potential use of CPOP as a therapeutic agent for autoimmune diseases and other immune-related disorders. Additionally, further research is needed to fully understand the mechanism of action of CPOP and its effects on other biological processes. Finally, the development of more potent analogs of CPOP may improve its usefulness as a tool in scientific research.
Méthodes De Synthèse
The synthesis of CPOP involves a multi-step process that begins with the reaction of 3-chlorophenylacetic acid with thionyl chloride to form 3-chlorophenylacetyl chloride. This compound is then reacted with 2-amino-2-methyl-1-propanol to form 4-[[2-(3-chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine. The purity of the resulting compound can be improved through various purification techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
CPOP has been studied for its potential applications in a range of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, CPOP has been shown to inhibit the activity of a specific type of potassium channel, which can have implications for the treatment of neurological disorders such as epilepsy. In cancer research, CPOP has been shown to inhibit the growth of certain types of cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, CPOP has been used as a tool in drug discovery, as it can be used to screen for compounds that interact with specific potassium channels.
Propriétés
IUPAC Name |
4-[[2-(3-chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-11-8-18(5-6-19-11)9-14-10-20-15(17-14)12-3-2-4-13(16)7-12/h2-4,7,10-11H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQZLGOCHUPCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC2=COC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544373.png)
![1-methyl-4-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridin-2-one](/img/structure/B7544380.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-[(4-fluorobenzoyl)amino]-3-methylbutanoate](/img/structure/B7544395.png)





![5-methyl-3-[(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,2-oxazole](/img/structure/B7544457.png)
![N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-2-(2-oxopyrimidin-1-yl)acetamide](/img/structure/B7544463.png)

![4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544473.png)